8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol
説明
特性
IUPAC Name |
8-(2-pyrazol-1-ylethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-8-10-2-3-11(9-12)15(10)7-6-14-5-1-4-13-14/h1,4-5,10-12,16H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANMEPBNQLJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN3C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with an intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyrazole moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the bicyclic core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Scientific Research Applications
The applications of 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol can be categorized into several key areas:
Anti-inflammatory Research
- Case Study : A study highlighted the compound's effectiveness in reducing inflammation through NAAA inhibition, showing an IC50 value of 0.042 μM for the lead derivative ARN19689, indicating potent activity against human NAAA .
- Implications : The ability to modulate endogenous lipid levels offers a novel therapeutic approach for diseases such as arthritis and neuropathic pain.
Analgesic Properties
- The compound's role in enhancing the analgesic effects of PEA suggests potential use in pain management therapies, particularly for chronic pain conditions where traditional analgesics may be ineffective or have undesirable side effects.
Drug Development
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the chemical structure to improve pharmacological profiles and bioavailability. Variations in substituents have led to the identification of more potent derivatives with favorable pharmacokinetic properties .
- Table of Derivatives :
Compound IC50 (μM) Notes ARN16186 0.655 Initial lead compound ARN19689 0.042 Enhanced potency and pharmacokinetics
Clinical Trials
- Further clinical studies are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly for inflammatory and pain-related disorders.
Exploration of Other Biological Targets
- Beyond NAAA inhibition, exploring additional targets could unveil broader therapeutic uses for this compound in various disease states.
Combination Therapies
- Investigating its use in combination with other drugs could enhance treatment outcomes for complex conditions involving multiple pathways.
作用機序
The mechanism of action of 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Polarity: The pyrazole-ethyl group in the target compound likely offers intermediate polarity compared to the hydrophobic isopropyl () and aromatic benzyl () groups.
- Stereochemical Sensitivity : The 8-isopropyl derivative () highlights the importance of stereochemistry, with endo/exo configurations affecting biological activity .
- Synthetic Yields : Aryl-substituted derivatives (e.g., 26, 27 in ) show moderate to high yields (48–72%), while microwave-assisted synthesis () improves efficiency for complex substituents .
生物活性
The compound 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 221.30 g/mol. The compound features a bicyclic framework that includes an azabicyclo[3.2.1]octane core substituted with a pyrazole ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.30 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. For instance, studies have shown that modifications to the azabicyclo structure can yield potent kappa-opioid receptor antagonists, which are crucial in pain management and addiction therapy .
Kappa Opioid Receptor Antagonism
A notable study highlighted the development of kappa-opioid receptor antagonists based on the azabicyclo framework, revealing that certain analogs exhibited high potency with an IC50 value as low as 20 nM for the kappa receptor, while maintaining selectivity over mu and delta receptors . This selectivity is significant as it minimizes central nervous system (CNS) side effects commonly associated with non-selective opioid receptor modulators.
Potential for Obesity Treatment
Another area of interest involves the role of this compound in modulating appetite and energy balance, potentially offering therapeutic avenues for obesity management. The interaction with neuropeptides such as Agouti-related peptide (AgRP) has been studied, where antagonism at specific receptors could lead to reduced food intake and weight loss in animal models .
Case Studies
Case Study 1: Kappa Opioid Receptor Antagonist Development
In a high-throughput screening effort, researchers identified several compounds based on the azabicyclo structure that displayed potent kappa-opioid receptor antagonism. One compound demonstrated an IC50 value of 77 nM and was effective in reversing kappa agonist-induced diuresis in rats, suggesting its potential utility in treating conditions related to opioid receptor dysregulation .
Case Study 2: Appetite Modulation
In a study examining the effects of central administration of orexin A and MCH on food intake, it was found that receptor antagonists could significantly alter feeding behavior in genetically obese mice. This research underscores the relevance of compounds like this compound in developing obesity therapeutics by targeting specific neuropeptide pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be fine-tuned to improve yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution to introduce the pyrazole-ethyl group onto the azabicyclo[3.2.1]octane core. Key parameters include:
- Temperature control (e.g., 0–5°C for pyrazole coupling to avoid side reactions) .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
- Analytical techniques :
- X-ray crystallography for absolute stereochemical assignment, particularly for the azabicyclo[3.2.1]octane core .
- NMR spectroscopy : H and C NMR to verify pyrazole-ethyl linkage (e.g., δ 2.8–3.2 ppm for CH groups adjacent to nitrogen) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO) .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
- Mechanistic insights : The azabicyclo core and pyrazole moiety suggest interactions with:
- Enzymes : Inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), implicated in pain pathways .
- Receptors : Potential binding to serotonin or dopamine transporters due to structural similarities to tropane alkaloids .
Advanced Research Questions
Q. How do substituent modifications (e.g., pyrazole vs. triazole) impact the compound’s biological activity and selectivity?
- Structure-activity relationship (SAR) :
- Pyrazole derivatives exhibit stronger NAAA inhibition (IC ~50 nM) compared to triazole analogs (IC >1 µM) due to enhanced hydrogen bonding .
- Ethyl linker length adjustments affect pharmacokinetics: Longer chains reduce blood-brain barrier penetration but improve metabolic stability .
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Approaches :
- Density functional theory (DFT) to model transition states during synthesis (e.g., SN2 reactions for pyrazole attachment) .
- Molecular docking (AutoDock Vina) to simulate binding to NAAA’s active site, focusing on hydrophobic pockets accommodating the bicyclic core .
Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?
- Case example : Discrepancies in analgesic activity may arise from:
- Metabolic instability : Rapid glucuronidation of the hydroxyl group in vivo .
- Solution : Introduce prodrug strategies (e.g., acetyl-protected hydroxyl) to enhance bioavailability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental design :
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) to identify labile sites (e.g., ester or amide bonds) .
- Lyophilization for long-term storage: Stable at -20°C in amber vials with desiccants .
Q. How can toxicity risks be assessed preclinically, given limited data on this compound?
- Tiered testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
